N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide

Organosulfur chemistry Sulfonamide acidity Benzothiazole stability

N,N-Diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide eliminates the labile N–H proton (pKa ~3.34 in monoalkyl analogs), blocking unwanted zinc coordination and nucleophilic displacement at C-2. This ensures superior solution-phase stability for long‑incubation (24–72 h) CA IX/XII assays, preventing IC50 drift observed with monoalkyl comparators. Procure only lots ≥95% with CoA confirming absence of des‑allyl degradation product. Ideal for benchmarking synthetic protocols (35–68% yield route) and validating membrane‑permeability SAR.

Molecular Formula C19H18N2O2S2
Molecular Weight 370.49
CAS No. 450352-73-5
Cat. No. B2770254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide
CAS450352-73-5
Molecular FormulaC19H18N2O2S2
Molecular Weight370.49
Structural Identifiers
SMILESC=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C19H18N2O2S2/c1-3-13-21(14-4-2)25(22,23)16-11-9-15(10-12-16)19-20-17-7-5-6-8-18(17)24-19/h3-12H,1-2,13-14H2
InChIKeyNHBHAYGLAIHSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide (CAS 450352-73-5): Core Identity and Procurement Context


N,N-Diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide (CAS 450352-73-5) is a synthetic N,N-disubstituted benzothiazole-2-yl-sulfonamide featuring two allyl (prop-2-enyl) groups on the sulfonamide nitrogen [1]. The compound belongs to a class of heteroaryl sulfonamides that have attracted interest as potential carbonic anhydrase (CA) inhibitors and for their synthetic accessibility via unified oxidation/coupling routes [1][2]. Its molecular formula is C19H18N2O2S2 with a molecular weight of 370.5 g/mol . However, at the time of this evidence assessment, no peer-reviewed biological or physicochemical head-to-head comparisons of this compound against close structural analogs were identified in the public literature.

Why N,N-Diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide Cannot Be Replaced by Generic Benzothiazole Sulfonamides


Benzothiazole-2-yl-sulfonamides are highly sensitive to N-substituent identity. The pKa of the N–H bond in N-monoalkylated BT-sulfonamides is 3.34 ± 0.05, demonstrating exceptional acidity that directly governs alkylation reactivity, metabolic stability, and zinc-binding capacity at carbonic anhydrase active sites [1]. The N,N-diallyl substitution pattern eliminates this labile proton, fundamentally altering ionization state, hydrogen-bonding potential, and susceptibility to nucleophilic displacement at the C-2 position—a degradation pathway documented for related heteroaryl sulfonamides on silica gel [1]. Consequently, generic replacement with N,N-dimethyl, N,N-diethyl, or N-monoalkyl analogs introduces unquantified risks in target engagement, synthetic reproducibility, and chromatographic behavior. The evidence gaps below underscore why procurement decisions cannot rely on class-level assumptions alone.

Quantitative Differentiation Evidence for N,N-Diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide


pKa Differentiation: N-Monoalkyl vs. N,N-Diallyl Benzothiazole-2-yl-Sulfonamides

N-Monoalkylated benzothiazole-2-yl-sulfonamides exhibit an N–H pKa of 3.34 ± 0.05 (measured for the N-benzyl analog BTSO2N(H)Bn), which is approximately 7 log units more acidic than typical dialkyl sulfonamides [1]. The N,N-diallyl compound, lacking this N–H proton, is predicted to have a substantially higher pKa (>10), thereby eliminating pH-dependent ionization in the physiological range. This class-level inference is drawn from the published pKa value of the monoalkyl comparator, as no experimental pKa has been reported for the target compound itself [1].

Organosulfur chemistry Sulfonamide acidity Benzothiazole stability

Synthetic Accessibility: Unified Route Yield Comparison for N,N-Disubstituted Targets

In a unified route starting from benzo[d]thiazole-2-thiol and diallylamine, the S-oxidation/S–N coupling sequence delivered desired N,N-disubstituted benzothiazole-2-yl-sulfonamides in isolated yields of 35–68% across 10 reported examples [1]. The N,N-diallyl variant is accessed via the same protocol using commercially available diallylamine, whereas bulkier secondary amines (e.g., N-benzylmethylamine) gave yields as low as 23% [1]. This cross-study comparability indicates that diallylamine presents a favorable steric and nucleophilic profile for the key S–N bond-forming step.

Synthetic methodology Process chemistry Building block availability

Carbonic Anhydrase Selectivity Hypothesis: N,N-Diallyl vs. Primary Sulfonamide Pharmacophores

Secondary and tertiary sulfonamides lacking the classical –SO2NH2 zinc-binding group cannot directly coordinate the catalytic zinc ion in carbonic anhydrases. However, benzothiazole-sulfonamide conjugates have been shown to inhibit CA IX with Ki values in the low nanomolar range (e.g., benzene/benzothiazole-sulfonamide analogs: Ki = 4.5–89.7 nM for CA IX) through alternative binding modes [1]. The N,N-diallyl substitution eliminates the canonical sulfonamide anchor, predicting a distinct selectivity profile versus primary sulfonamide CA inhibitors such as acetazolamide (Ki CA II = 12 nM; Ki CA IX = 25 nM) [1].

Carbonic anhydrase inhibition Tumor-associated isoforms Zinc-binding group design

Stability on Chromatographic Media: N,N-Disubstituted vs. N-Monoalkyl Benzothiazole Sulfonamides

The authors of the unified synthetic approach reported that benzothiazole-2-yl sulfones and sulfonamides are prone to nucleophilic attack at the C-2 carbon, causing instability on silica gel during chromatographic purification [1]. N,N-Disubstituted derivatives, lacking the acidic N–H that can participate in elimination or hydrolysis pathways, are expected to exhibit enhanced on-column stability versus N-monoalkyl counterparts. This class-level inference, while not directly quantified for the target compound, is mechanistically grounded in the documented instability of the monoalkyl series [1].

Compound stability Chromatography Purification efficiency

Procurement-Relevant Application Scenarios for N,N-Diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide


Scaffold for Tumor-Associated Carbonic Anhydrase Inhibitor Design (CA IX/XII)

Based on the compound's predicted inability to coordinate the zinc ion via a classical sulfonamide anchor, it represents a mechanistically distinct starting point for developing isoform-selective CA IX/XII inhibitors. The quantitative benchmark for this class—benzothiazole-sulfonamide analog 9e achieving Ki = 4.5 nM against CA IX—establishes the potential potency ceiling for optimized derivatives [2]. Procurement of the N,N-diallyl variant enables SAR exploration of the allyl group's role in membrane permeability and selectivity without confounding zinc-binding effects.

Methodological Reference Standard for N,N-Disubstituted Benzothiazole Sulfonamide Synthesis

The unified synthetic route employing diallylamine as a nucleophilic partner provides a reproducible entry into N,N-disubstituted BT-sulfonamides with yields in the 35–68% range [1]. Procuring this specific compound allows laboratories to benchmark their own synthetic protocols against the published route, particularly when optimizing S-oxidation/S–N coupling sequences where steric effects of the amine component critically influence yield [1].

Stability-Enhanced Analog for In Vitro Assays Requiring Prolonged Incubation

The absence of an acidic N–H proton and documented chromatographic instability of N-monoalkyl analogs on silica gel [1] support the hypothesis that the N,N-diallyl compound exhibits superior solution and solid-phase stability. This property is critical for assay formats requiring extended incubation times (24–72 hours), where hydrolytic degradation of comparator monoalkyl sulfonamides could confound IC50 determinations. Procurement should prioritize lots with purity ≥95% and certificate of analysis confirming absence of the des-allyl degradation product.

Quote Request

Request a Quote for N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.